2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-6306 is a first-in-class, orally bioavailable, and selective inhibitor of protein kinase membrane-associated tyrosine/threonine one (PKMYT1). PKMYT1 is a regulator of cyclin-dependent kinase 1 (CDK1) phosphorylation and is a compelling therapeutic target for the treatment of certain types of DNA damage response cancers due to its established synthetic lethal relationship with cyclin E1 (CCNE1) amplification .
Preparation Methods
Synthetic Routes and Reaction Conditions: These dimethylphenol analogs exist as atropisomers that can be separated and profiled as single enantiomers . Structure-based drug design and parallel optimization of absorption, distribution, metabolism, and excretion (ADME) properties led to the identification of potent and selective inhibitors of PKMYT1 .
Industrial Production Methods: Industrial production methods for RP-6306 are not explicitly detailed in the available literature. the optimization of cell-based potency and kinase selectivity through structure-based drug design suggests that the production process involves advanced chemical synthesis techniques and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: RP-6306 undergoes various chemical reactions, including phosphorylation inhibition. It dose-dependently inhibits the phosphorylation of CDK1 on threonine 14 (Thr14) in human breast cancer cell line HCC1569 .
Common Reagents and Conditions: . The reaction conditions involve precise control of temperature, pH, and reaction time to ensure the formation of the desired atropisomers.
Major Products Formed: The major product formed from the reactions involving RP-6306 is the selective inhibition of PKMYT1, leading to the inhibition of CDK1 phosphorylation and subsequent tumor cell growth inhibition .
Scientific Research Applications
RP-6306 has several scientific research applications, particularly in the field of oncology. It is currently being evaluated in Phase 1 clinical trials for the treatment of various solid tumors . The compound has shown promising results in preclinical models, inhibiting the growth of CCNE1-amplified tumor cells .
Mechanism of Action
RP-6306 exerts its effects by selectively inhibiting PKMYT1, a kinase that negatively regulates the G2-Mitosis transition by phosphorylating and inactivating CDK1 . By inhibiting PKMYT1, RP-6306 disrupts the G2/M checkpoint, leading to premature mitosis and catastrophic DNA damage in cells harboring synthetic lethal genomic alterations . This mechanism of action makes RP-6306 a potent therapeutic agent for targeting CCNE1-amplified cancers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to RP-6306 include other PKMYT1 inhibitors and CDK1 inhibitors. Examples of such compounds are camonsertib (RP-3500), which is a clinical-stage inhibitor of ataxia telangiectasia and Rad3-related protein (ATR), and other small molecule inhibitors targeting the same pathway .
Uniqueness: RP-6306 is unique due to its high selectivity and potency as a PKMYT1 inhibitor. It preferentially kills tumor cells overexpressing CCNE1, making it a valuable therapeutic agent for treating cancers with CCNE1 amplification . Additionally, its ability to synergize with other therapies, such as gemcitabine, further enhances its therapeutic potential .
Properties
CAS No. |
2719793-90-3 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-8-5-6-13(23)10(3)15(8)22-16(19)14(17(20)24)12-7-9(2)11(4)21-18(12)22/h5-7,23H,19H2,1-4H3,(H2,20,24) |
InChI Key |
ARBRHWRTXPWZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.